Amlodipine nicotinate

Description

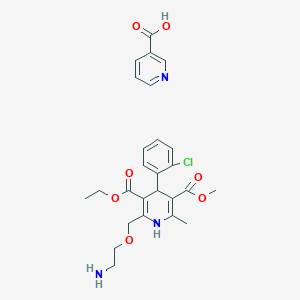

Structure

3D Structure of Parent

Properties

CAS No. |

616203-96-4 |

|---|---|

Molecular Formula |

C26H30ClN3O7 |

Molecular Weight |

532.0 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C20H25ClN2O5.C6H5NO2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-6(9)5-2-1-3-7-4-5/h5-8,17,23H,4,9-11,22H2,1-3H3;1-4H,(H,8,9) |

InChI Key |

VLDHKVLFLLOUKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=CN=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amlodipine Nicotinate in Vascular Smooth Muscle

This guide provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning the vasodilatory effects of amlodipine nicotinate, with a specific focus on its action within vascular smooth muscle. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind its dual-action profile, and offers detailed experimental protocols for its investigation.

Introduction: A Dual-Pronged Approach to Vasodilation

This compound represents a strategic combination of two distinct vasoactive compounds: the third-generation dihydropyridine calcium channel blocker, amlodipine, and nicotinic acid (niacin). This formulation is designed to leverage two synergistic, yet independent, pathways to achieve robust and sustained relaxation of vascular smooth muscle, a critical factor in the management of hypertension.[1] The primary therapeutic rationale is to couple the well-established L-type calcium channel antagonism of amlodipine with the prostaglandin-mediated vasodilatory effects of nicotinic acid.[1] This guide will dissect these mechanisms at the molecular, cellular, and tissue levels.

Part 1: The Amlodipine Moiety - Precision Blockade of L-Type Calcium Channels

The cornerstone of amlodipine's efficacy lies in its high affinity and specificity for the L-type voltage-gated calcium channel (Cav1.2), the predominant isoform in vascular smooth muscle cells.[2][3]

Molecular Interaction with the Cav1.2 Channel

Contraction of vascular smooth muscle is initiated by the influx of extracellular calcium (Ca2+) through Cav1.2 channels, which open in response to membrane depolarization.[4] This influx triggers a cascade leading to muscle contraction. Amlodipine exerts its effect by physically obstructing this process.

Structural and functional studies have revealed that amlodipine, like other dihydropyridines, binds to a specific site on the external, lipid-facing surface of the Cav1.2 channel's pore-forming α1 subunit.[5] This binding site is located at the interface of two of the channel's four homologous domains.[5] The binding of amlodipine is not a simple pore plugging. Instead, it acts as an allosteric modulator.[5] By binding to this external site, amlodipine induces a conformational change in the channel's selectivity filter, the narrowest part of the pore.[5] This induced asymmetry allows a partially dehydrated Ca2+ ion to bind tightly within the filter, effectively blocking further ion conduction and preventing the rise in intracellular calcium required for contraction.[5]

A key feature of amlodipine's action is its state-dependent binding. It preferentially binds to the channel in its resting state, which is the predominant state in the less frequently depolarizing vascular smooth muscle, as compared to cardiac muscle.[6] This preference contributes to its high degree of vascular selectivity.

Downstream Signaling Cascade Inhibition

By blocking Ca2+ influx, amlodipine directly interrupts the canonical excitation-contraction coupling pathway in vascular smooth muscle cells. The sequence of events is as follows:

-

Reduced Intracellular Ca2+: Amlodipine's blockade of Cav1.2 channels prevents the initial influx of Ca2+.

-

Calmodulin Inactivation: In the resting state, the intracellular Ca2+ concentration is too low to significantly activate calmodulin, a key calcium-binding protein.[4][6]

-

MLCK Inhibition: Consequently, calmodulin does not activate myosin light-chain kinase (MLCK).[4][6]

-

Myosin Dephosphorylation: Myosin light-chain phosphatase remains active, leading to the dephosphorylation of the myosin light chain.

-

Vascular Relaxation: Dephosphorylated myosin is unable to interact with actin, resulting in the relaxation of the smooth muscle and vasodilation.[6]

Part 3: Beyond Canonical Pathways - Pleiotropic Effects of Amlodipine

Emerging research indicates that amlodipine's vascular effects are not solely confined to L-type calcium channel blockade. These non-canonical actions may contribute to its overall clinical profile and differentiate it from other calcium channel blockers.

Modulation of the Akt/Sp1/miR-21 Pathway

Studies have demonstrated that amlodipine can induce the expression of microRNA-21 (miR-21) in vascular smooth muscle cells. [7][8]This effect is mediated through the activation of the protein kinase Akt2, which in turn promotes the nuclear translocation of the transcription factor Sp1. [7][8]Sp1 then binds to the promoter region of the miR-21 gene, upregulating its expression. [7][8]Increased levels of miR-21 are associated with the differentiation of smooth muscle cells, which may contribute to vascular health and stability. [7]This pathway appears to be unique to amlodipine among antihypertensive drugs. [7]

Enhancement of Nitric Oxide Synthesis

Amlodipine has been shown to increase the synthesis of nitric oxide (NO), a potent endogenous vasodilator, in vascular smooth muscle cells. [9]This effect is independent of its action on L-type calcium channels and is associated with an increase in the expression of inducible nitric oxide synthase (iNOS) mRNA and protein. The mechanism involves the enhanced activation of the transcription factor NF-κB. [9]Furthermore, amlodipine exhibits antioxidant properties, which can protect NO from degradation by reactive oxygen species, thus prolonging its vasodilatory action.

Part 4: Comparative Pharmacology - this compound vs. Other Salts

While amlodipine is available in several salt forms (e.g., besylate, maleate), the nicotinate formulation is unique due to the intrinsic vasoactive properties of its counter-ion.

-

Pharmacokinetics: Studies comparing this compound to amlodipine besylate in healthy subjects have found them to be bioequivalent in terms of the rate and extent of amlodipine absorption. [10]Pharmacodynamic profiles, including effects on blood pressure and heart rate, were also not significantly different between the two formulations. [10]* Clinical Efficacy: A clinical trial comparing S(-)-amlodipine nicotinate with racemic amlodipine besylate in patients with mild to moderate hypertension found the nicotinate formulation to be non-inferior in reducing blood pressure. [10]* Adverse Effect Profile: Interestingly, some evidence suggests that the S(-)-amlodipine nicotinate formulation may be associated with a lower incidence of peripheral edema, a common side effect of amlodipine, compared to the racemic besylate form. [11]The mechanism for this potential difference is not fully elucidated but may relate to the specific properties of the S-enantiomer or the nicotinate salt.

| Parameter | This compound | Amlodipine Besylate |

| Primary MoA | Dual: L-type Ca2+ channel blockade + Prostaglandin-mediated vasodilation | Singular: L-type Ca2+ channel blockade |

| Bioavailability | Equivalent to besylate salt | High (64-90%) [4] |

| Antihypertensive Efficacy | Non-inferior to besylate salt [10] | Well-established |

| Potential Advantage | Synergistic vasodilation; Potentially less peripheral edema [11] | Extensive long-term clinical data |

Part 5: Experimental Protocols for Mechanistic Investigation

To validate and explore the mechanisms described, the following experimental workflows are recommended. These protocols provide a self-validating system to ensure technical accuracy and trustworthiness.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of this compound on L-type Ca2+ channel currents (ICa,L) in isolated vascular smooth muscle cells (VSMCs).

Methodology:

-

Cell Isolation: Isolate single VSMCs from a relevant vascular bed (e.g., rat thoracic aorta or mesenteric artery) using enzymatic digestion (collagenase and elastase).

-

Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, and 10 BaCl2 (Barium is used as the charge carrier to enhance current and block K+ channels). Adjust pH to 7.4.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single VSMC.

-

Hold the cell membrane potential at -80 mV.

-

Elicit ICa,L by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) every 15 seconds.

-

After establishing a stable baseline current, perfuse the cell with the external solution containing this compound at various concentrations (e.g., 1 nM to 1 µM).

-

Record the steady-state inhibition of the peak inward current at each concentration.

-

-

Data Analysis: Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Isometric Tension Measurement in Isolated Aortic Rings

Objective: To assess the functional vasodilatory effect of this compound on intact vascular tissue and to differentiate between the contributions of the amlodipine and nicotinate moieties.

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a rat or mouse. Clean the aorta of adherent tissue and cut into 2-3 mm rings.

-

Mounting: Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C. Connect the rings to an isometric force transducer.

-

Equilibration and Pre-contraction: Equilibrate the rings under a resting tension of 1.5-2.0 g for 60-90 minutes. Induce a stable contraction with a vasoconstrictor agent (e.g., 60 mM KCl or 1 µM phenylephrine).

-

Dose-Response Curve Generation:

-

Once the contraction is stable, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Investigating Synergism:

-

Run parallel experiments using amlodipine besylate and sodium nicotinate alone to establish their individual dose-response curves.

-

To investigate the nicotinic acid pathway, pre-treat some rings with a cyclooxygenase inhibitor (e.g., indomethacin, 10 µM) before adding this compound. A blunted response compared to non-pre-treated rings would confirm the involvement of prostaglandins.

-

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the percentage of relaxation against drug concentration to determine EC50 and Emax values. Compare the curves for the different compounds and conditions.

Conclusion

The mechanism of action of this compound in vascular smooth muscle is a sophisticated, dual-action process. It combines the potent, selective, and state-dependent allosteric inhibition of Cav1.2 L-type calcium channels by the amlodipine moiety with the prostaglandin-mediated vasodilatory effects of the nicotinate moiety. Furthermore, pleiotropic effects of amlodipine on intracellular signaling pathways, such as Akt/miR-21 and nitric oxide synthesis, may provide additional cardiovascular benefits beyond simple vasodilation. This multi-faceted mechanism underscores the rationale for its use in cardiovascular therapy and provides a rich area for further scientific investigation.

References

-

Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117–121. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Singh, A. & Sontag, D. (2023). Amlodipine. In StatPearls. StatPearls Publishing. [Link]

-

van den Meiracker, A. H., van der Zouw, R., van de Ven, L. L., Boomsma, F., & Man in 't Veld, A. J. (1994). Effects of amlodipine on sympathetic nerve traffic and baroreflex control of circulation in heart failure. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 12(4), S111–S117. [Link]

-

He, H., & Yang, Z. (1998). Effect of amlodipine on the growth of vascular smooth muscle cells of spontaneously hypertensive rats. Zhonghua xin xue guan bing za zhi, 26(2), 131–134. [Link]

-

Zhang, Y., Zhang, Y., Li, T., Wang, S., Liu, B., Yang, L., ... & Zhang, L. (2019). Amlodipine induces vasodilation via Akt2/Sp1-activated miR-21 in smooth muscle cells. British journal of pharmacology, 176(15), 2891–2905. [Link]

-

Szauder, I., & Keltai, M. (2015). Amlodipine as an antiischemic drug is superior to long acting nitrates. Cor et vasa, 57(5), e352–e355. [Link]

-

Yoast, R. E., O'Connell, P. J., & Trebak, M. (2023). A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. Function (Oxford, England), 4(6), zqad050. [Link]

-

Zhang, Y., Zhang, Y., Li, T., Wang, S., Liu, B., Yang, L., ... & Zhang, L. (2019). Amlodipine induces vasodilation via Akt2/Sp1-activated miR-21 in smooth muscle cells. British Journal of Pharmacology, 176(15), 2891-2905. [Link]

-

Nystoriak, M. A., & Navedo, M. F. (2022). Ion channel molecular complexes in vascular smooth muscle. Frontiers in Physiology, 13, 963625. [Link]

-

Medicosis Perfectionalis. (2025). Amlodipine and Dihydropyridines How They Work Differently from Verapamil. YouTube. [Link]

-

Faucher, F., Goulet, S., Caron, A., & Ledoux, J. (2018). Dual mechanism of action of amlodipine in human vascular smooth muscle cells. ResearchGate. [Link]

-

Kass, R. S., & Arena, J. P. (1995). Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site. The Journal of general physiology, 106(2), 265–285. [Link]

-

Cheng, K., Wu, T. J., Wu, K. K., Sturino, C., Metters, K., Gottesdiener, K., ... & Lai, E. (2006). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. Proceedings of the National Academy of Sciences of the United States of America, 103(17), 6682–6687. [Link]

-

Park, J. Y., Kim, K. A., Park, P. W., Lee, O. J., Lee, G. H., Lee, J. Y., & Shin, J. G. (2007). Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension: an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group, phase III, noninferiority clinical trial. Clinical therapeutics, 29(10), 2137–2148. [Link]

-

Amberg, G. C., & Navedo, M. F. (2013). Calcium Channels in Vascular Smooth Muscle. Comprehensive Physiology, 3(4), 1471–1525. [Link]

-

Ikeda, U., Kawahara, Y., Kariya, K., & Shimada, K. (2000). Amlodipine increases nitric oxide synthesis in cytokine-stimulated cultured vascualar smooth muscle cells. Journal of hypertension, 18(11), 1603–1608. [Link]

-

Lin, M., Aladejebi, O., & Hockerman, G. H. (2011). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive. European journal of pharmacology, 670(1), 111–121. [Link]

-

Oh, G. C., Lee, H. Y., Kang, H. J., Zo, J. H., Choi, D. J., & Oh, B. H. (2012). Quantification of pedal edema during treatment with S(-)-amlodipine nicotinate versus amlodipine besylate in female Korean patients with mild to moderate hypertension: a 12-week, multicenter, randomized, double-blind, active-controlled, phase IV clinical trial. Clinical therapeutics, 34(9), 1940–1947. [Link]

-

Beech, D. J., & Bolton, T. B. (1989). The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle. British journal of pharmacology, 98(3), 905–911. [Link]

-

Drugs.com. (n.d.). Interactions between Amlodipine and Niacin SR. Drugs.com. [Link]

-

Jackson, W. F. (2004). Vascular Smooth Muscle Calcium Channels. Circulation Research, 94(7), 869–871. [Link]

-

Lin, M., Aladejebi, O., & Hockerman, G. H. (2011). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive. European journal of pharmacology, 670(1), 111–121. [Link]

-

Watts, S. W., & Fink, G. D. (2015). A Simple Method for Normalization of Aortic Contractility. Journal of pharmacological and toxicological methods, 75, 70–76. [Link]

-

Mason, R. P. (2004). Amlodipine and endothelial nitric oxide synthase activity. Cardiovascular Research, 63(4), 577–579. [Link]

-

Cheng, K., Wu, T. J., Wu, K. K., Sturino, C., Metters, K., Gottesdiener, K., ... & Lai, E. (2006). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. Proceedings of the National Academy of Sciences, 103(17), 6682-6687. [Link]

-

Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B., Ahmed, K., ... & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A in keratinocytes and prostaglandin D2- and E2-dependent pathways in mice. The Journal of clinical investigation, 120(8), 2910–2919. [Link]

-

Mason, R. P., Kubant, R., Heeba, G., Jacob, R. F., & Malinski, T. (2008). Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes. Journal of cardiovascular pharmacology, 51(4), 391–398. [Link]

-

Liu, F., Qiu, H., & Xue, M. (2016). S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine. Journal of clinical hypertension (Greenwich, Conn.), 18(11), 1121–1126. [Link]

-

ResearchGate. (n.d.). Isometric tension developed by aortic rings contracted with PE. ResearchGate. [Link]

-

Brayden, J. E., & Nelson, M. T. (1992). A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels. The American journal of physiology, 263(5 Pt 2), H1438–H1443. [Link]

-

Grassi, G., Seravalle, G., Turri, C., Bolla, G., & Mancia, G. (2003). Cardiovascular Autonomic Response to Amlodipine in Primary Hypertension. Clinical Drug Investigation, 23(8), 501–507. [Link]

-

Liu, F., Qiu, H., & Xue, M. (2016). Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis. Journal of Clinical Hypertension, 18(11), 1121-1126. [Link]

-

AxoPatch. (n.d.). Patch Clamp Protocol. AxoPatch. [Link]

-

Yoast, R. E., O'Connell, P. J., & Trebak, M. (2020). L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins. Proceedings of the National Academy of Sciences of the United States of America, 117(29), 17369–17380. [Link]

-

Berkels, R., Taubert, D., & Rösen, R. (2004). Amlodipine Increases Endothelial Nitric Oxide by Dual Mechanisms. ResearchGate. [Link]

-

Cheng, K., Wu, T. J., Wu, K. K., Sturino, C., Metters, K., Gottesdiener, K., ... & Lai, E. (2006). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. ResearchGate. [Link]

-

Stuehr, D. J., Fasehun, O. A., & Fukuto, J. M. (1991). Endothelium-independent relaxation of aortic rings by the nitric oxide synthase inhibitor diphenyleneiodonium. The Journal of pharmacology and experimental therapeutics, 258(3), 821–826. [Link]

-

Oh, G. C., Lee, H. Y., Kang, H. J., Zo, J. H., Choi, D. J., & Oh, B. H. (2012). Quantification of pedal edema during treatment with S(-)-amlodipine nicotinate versus amlodipine besylate in female Korean patients with mild to moderate hypertension: a 12-week, multicenter, randomized, double-blind, active-controlled, phase IV clinical trial. Clinical therapeutics, 34(9), 1940-7. [Link]

-

Burges, R. A., & Gardiner, D. G. (1987). Calcium Channel Blocking Properties of Amlodipine in Vascular Smooth Muscle and Cardiac Muscle In Vitro: Evidence for Voltage Modulation of Vascular Dihydropyridine Receptors. Journal of Cardiovascular Pharmacology, 9(1), 110-119. [Link]

-

Paolini, J. F., Mitchel, Y. B., & Reyes, R. (2008). Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1. Clinical pharmacology and therapeutics, 84(1), 60–65. [Link]

-

Klabunde, R. E. (n.d.). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts. [Link]

-

ResearchGate. (n.d.). Panels show changes in isometric tension in aortic ring segments... ResearchGate. [Link]

-

Xiong, Z., & Sperelakis, N. (1995). Regulation of L-type calcium channels of vascular smooth muscle cells. Journal of molecular and cellular cardiology, 27(1), 75–91. [Link]

-

ShutterStock. (2018). Electrophysiology | Patch clamp method | Voltage clamp | whole cell recording. YouTube. [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Frontiers | Ion channel molecular complexes in vascular smooth muscle [frontiersin.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Amlodipine induces vasodilation via Akt2/Sp1-activated miR-21 in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amlodipine increases nitric oxide synthesis in cytokine-stimulated cultured vascualar smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension: an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group, phase III, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of pedal edema during treatment with S(-)-amlodipine nicotinate versus amlodipine besylate in female Korean patients with mild to moderate hypertension: a 12-week, multicenter, randomized, double-blind, active-controlled, phase IV clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical studies on Amlodipine nicotinate for hypertension

An In-Depth Technical Guide to the Preclinical Evaluation of Amlodipine Nicotinate for Hypertension

Executive Summary

This guide provides a comprehensive technical framework for the preclinical assessment of this compound, a novel salt formulation designed for the management of hypertension. This compound combines the established L-type calcium channel blocker, amlodipine, with nicotinic acid, postulating a synergistic vasodilatory effect. We delineate the critical stages of preclinical investigation, moving from fundamental physicochemical characterization to complex in vivo efficacy and safety evaluations. The narrative emphasizes the scientific rationale behind experimental design, presenting detailed, field-proven protocols for mechanism-of-action studies, pharmacodynamic and pharmacokinetic profiling, and regulatory-compliant safety toxicology. This document is intended for drug development professionals, offering a robust, self-validating methodology to rigorously evaluate this compound's potential as a next-generation antihypertensive agent and to establish a data-driven foundation for its successful transition into clinical trials.

Introduction: The Rationale for this compound

Hypertension remains a leading global cause of cardiovascular morbidity and mortality, driving a continuous search for therapeutic agents with improved efficacy, safety, and patient compliance.[1] Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone of antihypertensive therapy, valued for its potent and long-acting effects.[1][2] However, innovation in drug formulation offers opportunities to enhance therapeutic profiles.

This compound is a pharmaceutical compound that pairs amlodipine with nicotinic acid (niacin or Vitamin B3).[3] The core hypothesis is the creation of a synergistic antihypertensive effect through two distinct but complementary mechanisms of vasodilation:

-

Amlodipine Moiety: Inhibition of calcium influx into vascular smooth muscle cells via L-type calcium channels, leading to arterial vasodilation and a reduction in peripheral vascular resistance.[3][4]

-

Nicotinate Moiety: Induction of vasodilation through the activation of G protein-coupled receptors (GPR109A), which stimulates the release of vasodilatory prostaglandins like PGD2 and PGE2.[3]

This guide outlines the essential preclinical studies required to validate this hypothesis, characterize the compound's pharmacological profile, and ensure its safety prior to human trials.

Physicochemical Characterization and Formulation

The journey of any new salt form begins with a thorough understanding of its physical and chemical properties, which are critical for formulation development, stability, and bioavailability. A key advantage cited for this compound is its improved physicochemical profile compared to the widely used besylate salt.[5]

Objective: To compare the fundamental properties of this compound with amlodipine besylate to inform preclinical formulation strategies.

Key Parameters & Findings:

| Property | This compound | Amlodipine Besylate (Reference) | Implication for Preclinical Development |

| Solubility | Good solubility[5] | Established solubility profile | Enhanced solubility can improve dissolution rates and potentially bioavailability, simplifying vehicle selection for oral gavage studies. |

| Stability | Good stability, high photostability[5] | Known stability challenges | High intrinsic stability reduces the risk of degradation during study conduct and simplifies analytical method development. |

| Hygroscopicity | Non-hygroscopic[5] | Can be hygroscopic | Non-hygroscopic nature simplifies handling, weighing, and storage, ensuring accurate dose preparation. |

| pH at Saturation | Close to human blood pH (7.4)[5] | Varies | Better biocompatibility and easier buffering in physiological media for in vitro experiments.[5] |

Core Preclinical Pharmacology

This section details the essential in vitro and in vivo studies to determine the efficacy and mechanism of action of this compound.

Part A: Mechanism of Action Elucidation (In Vitro)

The primary mechanistic hypothesis—dual-action vasodilation—must be confirmed in controlled in vitro systems.

Experimental Protocol 1: Vasorelaxant Effects on Isolated Aortic Rings

This ex vivo protocol provides a functional assessment of the compound's direct effect on vascular tissue.

-

Objective: To quantify and compare the vasorelaxant potency of this compound, amlodipine besylate, and nicotinic acid.

-

Methodology:

-

Tissue Preparation: Thoracic aortas are harvested from male Wistar rats (250-300g). The endothelium is either left intact or mechanically removed for comparative analysis. Aortic rings (2-3 mm) are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

-

Contraction: Rings are pre-contracted with a submaximal concentration of phenylephrine (PE) or potassium chloride (KCl) to induce a stable tone.

-

Cumulative Dosing: Once a stable plateau is reached, cumulative concentrations of this compound, amlodipine besylate, or nicotinic acid are added to the bath.

-

Data Analysis: Relaxation is measured as a percentage reversal of the pre-induced contraction. Concentration-response curves are plotted, and EC₅₀ values (the concentration causing 50% of the maximal response) are calculated to compare potency.

-

-

Causality & Validation: Comparing responses in endothelium-intact vs. endothelium-denuded rings helps dissect the contribution of endothelium-derived factors (like prostaglandins from the nicotinate moiety) from the direct smooth muscle action of amlodipine. A significantly greater potency of this compound compared to amlodipine besylate would support the synergistic hypothesis.

Diagram: Proposed Dual Mechanism of Action

Caption: Workflow for assessing antihypertensive efficacy in SHRs.

Part C: Pharmacokinetic (ADME) Profiling

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to bridging preclinical and clinical phases. It helps interpret toxicology findings and predict the human dose.

Experimental Protocol 3: Pharmacokinetic Study in Rats

-

Objective: To determine key pharmacokinetic parameters of amlodipine following oral and intravenous administration of this compound.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats (chosen for their extensive use in PK studies). [6]Animals are cannulated (jugular vein) for serial blood sampling.

-

Dosing:

-

Group 1 (IV): A single intravenous bolus dose (e.g., 1 mg/kg) is administered to determine clearance, volume of distribution, and terminal half-life.

-

Group 2 (PO): A single oral gavage dose (e.g., 5 mg/kg) is administered to determine oral bioavailability (F%).

-

-

Blood Sampling: Blood samples (~100 µL) are collected at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C.

-

Bioanalysis: Plasma concentrations of amlodipine are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate parameters like Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance (CL), and volume of distribution (Vd). Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

-

-

Causality & Validation: This protocol provides the fundamental ADME profile. A human clinical study found that this compound was bioequivalent to amlodipine besylate, with similar Cₘₐₓ and AUC values. [7][8]This preclinical protocol establishes the baseline animal PK to ensure that the exposure in toxicology studies is relevant and predictable.

Comparative Pharmacokinetic Parameters of Amlodipine

| Parameter | Rat | Dog | Human (Reference) |

| Bioavailability (F%) | ~100% [6] | ~88% [6] | 64-90% [4][8] |

| Plasma Half-Life (t₁/₂) (hours) | ~3 [6] | ~30 [6] | 30-50 [1][8] |

| Protein Binding | High | High | ~98% [8] |

| Primary Metabolism | Extensive, Hepatic [8] | Extensive, Hepatic [8] | Extensive, Hepatic (CYP3A4/5) [9] |

Safety and Toxicology Assessment

The primary goal of preclinical safety studies is to identify potential hazards, characterize dose-response relationships for adverse effects, and establish a safe starting dose for human trials. [10]

Safety Pharmacology

These studies investigate the effects of the test substance on vital organ systems.

Experimental Protocol 4: Core Battery Safety Studies (ICH S7A)

-

Objective: To assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems.

-

Methodology Overview:

-

Central Nervous System: A functional observational battery (FOB) or Irwin test in rats to assess behavioral and neurological changes after single high doses.

-

Cardiovascular System: Conscious, telemetered dogs or non-human primates are used to evaluate effects on blood pressure, heart rate, and ECG parameters. This is crucial for a cardiovascular drug to detect any pro-arrhythmic potential or exaggerated hemodynamic effects. Amlodipine has a favorable safety profile with no adverse effects on electrical conduction in the heart. [11] 3. Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

-

Repeat-Dose Toxicology

Experimental Protocol 5: 28-Day Repeat-Dose Oral Toxicity Study

-

Objective: To identify potential target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL) following daily administration over 28 days.

-

Methodology:

-

Species: Two species are required, typically one rodent (Sprague-Dawley rat) and one non-rodent (Beagle dog). [6] 2. Dose Selection: Doses are based on efficacy and acute toxicity data. Typically includes a low dose (e.g., 3-5x the expected therapeutic exposure), a mid-dose, and a high dose expected to produce some toxicity. A vehicle control group is mandatory.

-

Administration: Daily oral gavage for 28 days.

-

Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, and periodic clinical pathology (hematology, coagulation, serum chemistry).

-

Terminal Procedures: At the end of the study, animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

-

-

Causality & Validation: This study design is the industry standard for sub-chronic toxicity. By including a control group and multiple dose levels, any observed adverse findings can be confidently attributed to the drug and a dose-response relationship established. For amlodipine, high-dose studies have identified the adrenal gland as a potential target organ in rats. [12]This study would confirm if the nicotinate salt alters this profile.

Synthesis and Translation to Clinical Development

The culmination of the preclinical program is the integration of all data to support the initiation of clinical trials. The pharmacology studies establish the proof of concept and effective dose range. The pharmacokinetic data define the drug's disposition and allow for inter-species scaling to predict the human PK profile. The toxicology studies define the safety margin by establishing a NOAEL.

Together, these data sets are used to:

-

Establish a Risk/Benefit Profile: The potent, and potentially superior, antihypertensive effect must be weighed against any identified toxicological risks.

-

Inform Clinical Trial Design: The NOAEL is used to calculate a safe maximum recommended starting dose (MRSD) for Phase 1 trials. The PK/PD relationship helps in selecting the dose range to be explored in humans.

-

Identify Clinical Monitoring Parameters: Any sub-clinical findings in toxicology (e.g., changes in liver enzymes or adrenal morphology) will inform the safety monitoring plan for human subjects.

By following this rigorous, integrated preclinical evaluation, researchers and developers can build a comprehensive data package that thoroughly characterizes the efficacy and safety of this compound, paving the way for a well-designed and safe transition to clinical investigation.

References

- Amlodipine and Landmark Trials: A Review. (2021-07-26).

-

Amlodipine in hypertension: a first-line agent with efficacy for improving blood pressure and patient outcomes. (2016-09-28). National Institutes of Health. Available from: [Link]

-

Review on: Experimental Screening Methods for Antihypertensive Agents. (n.d.). ijarsct. Available from: [Link]

-

Amlodipine - StatPearls. (n.d.). National Institutes of Health. Available from: [Link]

-

What is the mechanism of this compound?. (2024-07-17). Patsnap Synapse. Available from: [Link]

-

Study reassures patients on safety of widely prescribed hypertension drug amlodipine. (2023-10-12). Available from: [Link]

- US20070135488A1 - this compound and process for the preparation thereof. (n.d.). Google Patents.

-

Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. (n.d.). PubMed. Available from: [Link]

-

Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension: an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group, phase III, noninferiority clinical trial. (n.d.). PubMed. Available from: [Link]

-

Amlodipine in the current management of hypertension. (2023-08-07). National Institutes of Health. Available from: [Link]

-

022545Orig1s000. (2010-06-03). FDA. Available from: [Link]

-

CLINICAL PHARMACOLOGY OF AMLODIPINE. (2025-01-31). WJPMR. Available from: [Link]

-

Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. (n.d.). ResearchGate. Available from: [Link]

-

Pharmacokinetics and pharmacodynamics of amlodipine. (n.d.). PubMed. Available from: [Link]

-

Amlodipine : Study Dispels Concerns About the Drug Causing Heart Failure. (2023-10-12). YouTube. Available from: [Link]

-

principles for clinical evaluation of new antihypertensive drugs. (n.d.). ICH. Available from: [Link]

-

Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (n.d.). Available from: [Link]

-

An update on the safety of amlodipine. (n.d.). PubMed. Available from: [Link]

-

E12A Principles for Clinical Evaluation of New Antihypertensive Drugs. (2018-08-24). FDA. Available from: [Link]

-

ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. (2003-06-13). ResearchGate. Available from: [Link]

-

STUDY OF THE DISTRIBUTION OF AMLODIPINE IN ORGANS OF POISONED ANIMALS. (2017-10-26). Available from: [Link]

-

ICH E12 Principles for clinical evaluation of new antihypertensive drugs. (2000-06-01). European Medicines Agency. Available from: [Link]

-

"A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs". (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

-

211340Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2019-06-04). accessdata.fda.gov. Available from: [Link]

-

Amlodipine Pharmacology Podcast. (2024-01-16). YouTube. Available from: [Link]

-

Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. (n.d.). National Institutes of Health. Available from: [Link]

-

Treatment of Severe Amlodipine Toxicity With Molecular Adsorbent Recirculating System. (2025-08-06). Available from: [Link]

-

Recommendations - Guideline for the pharmacological treatment of hypertension in adults. (n.d.). National Institutes of Health. Available from: [Link]

-

A Real-World Study on the Short-Term Efficacy of Amlodipine in Treating Hypertension Among Inpatients. (2024-08-06). National Institutes of Health. Available from: [Link]

Sources

- 1. Amlodipine in the current management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amlodipine and Landmark Trials: A Review [cardiologyresearchjournal.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. US20070135488A1 - this compound and process for the preparation thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wjpmr.com [wjpmr.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. An update on the safety of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Amlodipine Nicotinate

Introduction: The Rationale for Amlodipine Nicotinate

Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] While efficacious as a free base, its therapeutic application is predominantly in the form of pharmaceutically acceptable salts to enhance its physicochemical properties. The selection of an appropriate salt form is a critical decision in drug development, directly impacting solubility, stability, hygroscopicity, and manufacturability.[2][3]

Amlodipine besylate is a widely used salt; however, the pursuit of optimized pharmaceutical properties has led to the development of alternative salts, including this compound.[3] this compound is a salt that combines amlodipine with nicotinic acid (niacin). This particular salt form is reported to possess favorable characteristics such as good solubility and enhanced photostability.[2] Furthermore, its pH at saturation is closer to physiological pH, which can be advantageous for biocompatibility and formulation.[2]

This technical guide provides an in-depth exploration of the methodologies required to thoroughly characterize the solubility and stability of this compound, offering field-proven insights for researchers and drug development professionals.

Part 1: Physicochemical and Solubility Characterization

A comprehensive understanding of the solubility of an active pharmaceutical ingredient (API) is fundamental to its development. For this compound, this involves determining its solubility in various aqueous and organic media, which informs formulation strategies and predicts its in vivo dissolution behavior. Amlodipine is a weakly basic drug with a pKa of approximately 9.0, meaning its solubility is pH-dependent.[4]

Kinetic Solubility Assessment in Aqueous Buffers

Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution characteristics. This is particularly useful in early-stage development for rapid screening. The principle involves dissolving the compound in an organic solvent (typically DMSO) and then introducing it into an aqueous buffer.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Working Solutions: From the stock solution, create a series of dilutions in DMSO to generate a standard curve.

-

Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution and each dilution into separate wells of a 96-well microplate.

-

Aqueous Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Analysis: Carefully transfer the supernatant to a new UV-transparent 96-well plate and measure the absorbance at a predetermined wavelength (e.g., 238 nm). The concentration of the dissolved this compound is then calculated from the standard curve.

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It provides a more accurate measure of a compound's intrinsic solubility.

Experimental Protocol: Equilibrium Solubility Assay

-

Sample Preparation: Add an excess amount of this compound to vials containing various solvents and buffers of physiological relevance (e.g., pH 1.2, 4.5, and 6.8).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at high speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.45 µm filter, and dilute it appropriately. Analyze the concentration of this compound using a validated HPLC method.

Solubility Data Presentation

The solubility data for amlodipine and its salts are crucial for comparative analysis. While specific quantitative data for this compound is proprietary, the patent literature suggests its solubility is superior to that of amlodipine besylate.[2] For context, the table below presents known solubility data for amlodipine and its besylate salt, alongside the qualitative claims for the nicotinate salt.

| Compound/Salt | Solvent/Medium | Temperature | Solubility | Reference |

| Amlodipine | Water (pH 1-6.8) | 37°C | ~1 mg/mL (lowest) | [4] |

| Amlodipine Besylate | Water | Not Specified | Slightly soluble | [5] |

| Amlodipine Besylate | Methanol | Not Specified | Freely soluble | [6] |

| Amlodipine Besylate | Anhydrous Ethanol | Not Specified | Sparingly soluble | [6] |

| This compound | Aqueous Media | Not Specified | Good solubility, higher than besylate | [2] |

Part 2: Stability Studies and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies over time under the influence of environmental factors.[7] Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[7]

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of this compound.

Caption: Workflow for forced degradation studies of this compound.

Experimental Protocol: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at 60°C. Sample, neutralize, and analyze as described for acid hydrolysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the degradation over time by taking samples for HPLC analysis.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in a stability chamber. At specified intervals, dissolve a portion of the solid and analyze by HPLC.

-

Photostability: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples by HPLC.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated stability-indicating analytical method that can separate the parent drug from its degradation products.

Proposed HPLC Method Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at 238 nm. For identification of degradants, a mass spectrometer can be coupled to the HPLC system (LC-MS).

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Predicted Degradation Pathways

The dihydropyridine ring in amlodipine is susceptible to oxidation, leading to the formation of a pyridine derivative, which is a major degradation product, particularly under photolytic and oxidative conditions. Hydrolysis of the ester groups can also occur under acidic or basic conditions. The nicotinate counter-ion is generally stable, but under harsh conditions, its degradation should also be considered.

Caption: Predicted degradation pathways for this compound.

Summary of Expected Stability Profile

Based on available literature for amlodipine and its salts, the following table summarizes the expected stability of this compound under various stress conditions.

| Stress Condition | Expected Degradation | Major Degradation Products |

| Acid Hydrolysis | Significant degradation | Ester hydrolysis products |

| Base Hydrolysis | Significant degradation | Ester hydrolysis products |

| Oxidation | Moderate degradation | Pyridine derivative |

| Thermal (Solid) | Low to moderate degradation | Various minor products |

| Photolysis | Significant degradation | Pyridine derivative |

Conclusion

The selection of this compound as a salt form is driven by its promising physicochemical properties, including good solubility and enhanced stability. This guide has outlined the essential experimental frameworks for the comprehensive evaluation of its solubility and stability profiles. A thorough execution of these studies, from kinetic and equilibrium solubility assessments to forced degradation under various stress conditions, is paramount for successful drug development. The insights gained from these investigations will not only fulfill regulatory requirements but also provide a solid foundation for the rational design of a stable and effective dosage form for this compound.

References

- This compound and process for the preparation thereof. (US20070135488A1). Google Patents.

- Al-Gohary, O., & Al-Kassas, R. (2021). Evaluation of In Vitro Equivalence of Commonly Available Generic Brands of Amlodipine Tablets in Saudi Arabia Under Biowaiver Conditions. Dissolution Technologies, 28(2), 60-69.

-

physicochemical properties and pharmacology of amlodipine besylate : a brief. (n.d.). Retrieved from [Link]

- Sodeifian, G., Sajadian, S. A., & Ardestani, N. S. (2017). Solubility of Amlodipine Besylate (Calcium Channel Blocker Drug) in Supercritical Carbon Dioxide: Measurement and Correlations.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

-

What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

- Pai, V. R., & Patil, S. S. (2005). Stability Indicating Assay Method for Amlodipine Tablets. Indian Journal of Pharmaceutical Sciences, 67(2), 178-181.

- El-Gindy, A., El-Yazby, F., Maher, M. M., & El-Din, M. S. (2020). Improvement of In Vitro Dissolution of the Poor Water-Soluble Amlodipine Drug by Solid Dispersion with Irradiated Polyvinylpyrrolidone. ACS Omega, 5(34), 21577-21586.

- Lee, H. Y., Kim, S. D., Lee, J., & Kim, Y. G. (2006). Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. International journal of clinical pharmacology and therapeutics, 44(12), 641–647.

-

Formulations of Amlodipine: A Review. (2016). BioMed Research International. Retrieved from [Link]

- Design and Characterization of Microcrystals of Amlodipine for Enhancement of Solubility. (2023).

- Baqai, F. T., & Usman, F. (2017). PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW MINI REVIEW. Baqai Journal of Health Sciences, 20(2).

-

Amlodipine. (n.d.). PubChem. Retrieved from [Link]

- S-(-)-amlodipine nicotinate and process for the preparation thereof. (US7579475B2). Google Patents.

- In Vitro Dissolution Kinetics of Amlodipine Tablets Marketed in Russia Under Biowaiver Conditions. (2010). Dissolution Technologies.

- Stability indicating assay method for amlodipine tablets. (2005). Indian Journal of Pharmaceutical Sciences.

- A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. (2022).

- Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. (2019). Frontiers in Microbiology.

-

Overview of the steps in nicotine degradation to blue pigment by A.... (n.d.). ResearchGate. Retrieved from [Link]

- Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form. (2021). Future Journal of Pharmaceutical Sciences.

- (PDF) Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. (2023).

- UV-254 degradation of nicotine in natural waters and leachates produced from cigarette butts and heat-not-burn tobacco products. (2021). Environmental Research.

- How ED Gummies Online Impact Male Sexual Health and Wellness. (2025). Global Cities Hub.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. US20070135488A1 - this compound and process for the preparation thereof - Google Patents [patents.google.com]

- 3. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. jchr.org [jchr.org]

Amlodipine Nicotinate: Crystal Structure, Polymorphism, and Technical Characterization

Executive Summary

Amlodipine nicotinate represents a significant advancement in the salt formulation of the dihydropyridine calcium channel blocker amlodipine.[1] While the besylate salt is the industry standard, the nicotinate salt offers distinct physicochemical advantages, particularly regarding solubility profiles, pH compatibility with physiological fluids, and photostability. This technical guide provides a rigorous analysis of the crystal structure, polymorphic landscape, and synthesis protocols for this compound, designed for researchers in pharmaceutical solid-state chemistry.

Chemical Foundation and Structural Rationale

The Nicotinate Advantage

The choice of nicotinic acid (niacin) as a counter-ion is not arbitrary. Unlike benzenesulfonic acid (used in besylate), nicotinic acid is a physiological compound involved in NAD/NADP coenzyme systems.

-

Biocompatibility: The pH at saturation for this compound is approximately 7.4, closely matching human blood pH.[1][2] This contrasts with the more acidic local microenvironment often created by other acid addition salts.

-

Solubility: Experimental data indicates that the nicotinate salt exhibits higher aqueous solubility compared to the besylate form, potentially facilitating rapid dissolution.

Stereochemistry: Racemic vs. S-Enantiomer

Amlodipine exists as a racemic mixture (R/S), but calcium channel blocking activity is primarily attributed to the S(-) enantiomer.[3]

-

Racemic this compound: The standard preparation involving a 1:1 mixture of enantiomers.

-

S-(-)-Amlodipine Nicotinate: A chirally pure form that allows for lower dosing (2.5 mg vs. 5 mg) with equivalent efficacy and potentially reduced peripheral edema.

Polymorphism Landscape[4]

This compound exhibits a defined polymorphic landscape dominated by hydration states. The two primary solid-state forms are the Dihydrate and the Anhydrate .

Thermodynamic Stability Map

The dihydrate is the thermodynamically stable form under ambient conditions and is the preferred form for pharmaceutical development due to its non-hygroscopic nature and processing stability.

| Property | This compound Dihydrate | This compound Anhydrate | S-(-)-Amlodipine Nicotinate |

| State | Crystalline Hydrate | Crystalline Anhydrate | Crystalline Hydrate |

| Melting Point | 174 – 176 °C | 176 – 177 °C | 178 – 180 °C |

| Preparation | Crystallization from Water/IPA | Drying Dihydrate at 115-125 °C | Chiral Resolution / Synthesis |

| Stability | Stable, Non-hygroscopic | Metastable (reverts in humidity) | High Photostability |

Phase Transformation Pathway

The transition between the dihydrate and anhydrate is thermally driven. The dihydrate lattice releases water molecules upon heating above 100°C, collapsing into the anhydrate structure. This process is reversible upon exposure to high humidity, necessitating strict moisture control if the anhydrate is the target form.

Experimental Protocols

Synthesis of this compound Dihydrate

This protocol yields the stable dihydrate form suitable for structural characterization.

Reagents:

-

Solvent A: Methanol (95%)[1]

-

Solvent B: Isopropanol (Industrial grade)[7]

-

Alternative Solvent System: Water/Isopropanol (5:95 v/v)[1][2]

Protocol:

-

Dissolution: Charge a reactor with Amlodipine free base and Nicotinic acid (1:1 molar ratio).

-

Solvation: Add Solvent System (e.g., 40 mL of 95% MeOH/IPA mixed 1:9 per 10g of base).

-

Reaction: Stir the mixture to ensure complete dissolution. Heat may be applied gently if required, but ambient temperature is often sufficient for initial mixing.

-

Crystallization:

-

Cool the solution slowly to 5°C.

-

Maintain stirring at 5°C to induce nucleation and crystal growth.

-

Note: Rapid cooling may result in amorphous precipitation or smaller crystal size.

-

-

Isolation: Filter the resulting precipitate.

-

Washing: Wash the filter cake with cold Isopropanol.

-

Drying: Dry under reduced pressure at 80°C for 5 hours.

-

Checkpoint: Verify dihydrate status via Loss on Drying (LOD) or TGA.

-

Characterization Workflow

To confirm the polymorphic form and phase purity, the following multi-modal analysis is required.

A. X-Ray Powder Diffraction (XRPD)[8]

-

Instrument: Rigaku Rotaflex (or equivalent) at 12kW.

-

Parameters: Cu K-alpha radiation, scan range 3° to 40° 2

. -

Critical Validation: The dihydrate is characterized by a specific fingerprint of peaks. While exact 2

values are proprietary to specific patents (see Ref [1]), the pattern must be distinct from the besylate salt (which typically shows peaks at different angles) and the anhydrate. -

Pass Criteria: Sharp, well-defined peaks indicating high crystallinity. Absence of "halo" (amorphous material).

B. Differential Scanning Calorimetry (DSC)[4][8]

-

Conditions: Heating rate of 5°C/min or 10°C/min under nitrogen purge.

-

Expected Profile:

-

Dihydrate: A broad endotherm may appear around 100-120°C (dehydration), followed by a sharp melting endotherm at 174-176°C .

-

Anhydrate: A single sharp melting endotherm at 176-177°C .

-

C. Photostability Testing

Amlodipine is light-sensitive. The nicotinate salt has been reported to possess superior photostability.[1][2][9]

-

Method: Expose the crystalline powder to a light source (e.g., Xenon arc) at 25°C for 4 weeks.

-

Analysis: Quantify degradation products via HPLC.

-

Target: Active ingredient content >95% (preferably >98%).

Pharmaceutical Implications[1][4][6][7][8][9][10]

Bioequivalence

Pharmacokinetic studies have demonstrated that this compound is bioequivalent to amlodipine besylate. The rate and extent of absorption (AUC and Cmax) fall within the standard 80-125% equivalence range. This allows for the nicotinate salt to be used as a viable alternative in formulation development without compromising therapeutic efficacy.

Formulation Stability

The dihydrate form's non-hygroscopicity is a critical attribute for tablet manufacturing.[1][2] It prevents the active ingredient from absorbing atmospheric moisture during mixing and compression, ensuring consistent tablet weight and content uniformity. Furthermore, the enhanced photostability reduces the need for aggressive light-protective packaging.

References

-

This compound and process for the preparation thereof. Source: US Patent Application US20070135488A1.[6] URL:

-

S-(-)-amlodipine nicotinate and process for the preparation thereof. Source: US Patent US7579475B2.[5] URL:

-

Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. Source: International Journal of Clinical Pharmacology and Therapeutics, 2006. URL:[Link]

-

Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate. Source: Clinical Therapeutics, 2008.[10] URL:[Link]

Sources

- 1. WO2003089414A1 - this compound and process for the preparation thereof - Google Patents [patents.google.com]

- 2. US20070135488A1 - this compound and process for the preparation thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US20070004783A1 - Crystalline forms of amlodipine maleate - Google Patents [patents.google.com]

- 5. US6828339B2 - Amlodipine salt forms and processes for preparing them - Google Patents [patents.google.com]

- 6. US6828339B2 - Amlodipine salt forms and processes for preparing them - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. icdd.com [icdd.com]

- 9. US7579475B2 - S-(-)-amlodipine nicotinate and process for the preparation thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Pharmacokinetics of Amlodipine Nicotinate in Rat Models

Executive Summary

This technical guide provides a comprehensive framework for evaluating the pharmacokinetics (PK) of Amlodipine Nicotinate , a distinct salt form of the third-generation dihydropyridine calcium channel blocker. While Amlodipine Besylate (Norvasc) remains the clinical standard, the Nicotinate salt is a critical alternative developed to enhance thermal stability and circumvent patent restrictions in specific markets (e.g., East Asia).

In rat models (Rattus norvegicus), this compound demonstrates high oral bioavailability (~100%) and a significantly shorter half-life (~3 hours) compared to humans, necessitating specific sampling protocols. This guide details the bioanalytical methodology (LC-MS/MS), experimental design, and data interpretation required for high-integrity PK studies.

Chemical Basis & Mechanistic Rationale

The Nicotinate Advantage

Amlodipine is a weak base (

-

Chemical Structure: this compound combines the amlodipine base with nicotinic acid (niacin).

-

Thermodynamic Stability: Studies indicate the nicotinate salt offers comparable or superior thermal stability to the maleate salt, preventing degradation into the pyridine analogue under stress conditions.

-

Chirality: Amlodipine is a racemate (1:1 mixture of R and S enantiomers).[1] The S(-) isomer is responsible for calcium channel blockade.[2][3] While this guide focuses on the racemate, the protocols apply equally to chiral-specific assays (S-Amlodipine Nicotinate).

Mechanism of Action (MOA)

Amlodipine binds allosterically to the

-

Slow Onset: Unlike Nifedipine, Amlodipine exhibits slow association/dissociation kinetics, resulting in a gradual onset of vasodilation and minimal reflex tachycardia.

-

Rat Specificity: In rats, the hemodynamic response correlates directly with plasma concentration, making PK/PD modeling highly predictive.

Bioanalytical Methodology: LC-MS/MS Protocol

The quantification of this compound in rat plasma requires high sensitivity (Lower Limit of Quantification, LLOQ

Instrumentation & Conditions

-

System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or AB Sciex API 4000).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm, 3.5 µm). -

Mobile Phase A: 0.1% Formic Acid in Water (improves ionization efficiency).

-

Mobile Phase B: Acetonitrile (ACN).[4]

-

Gradient: 30% B to 90% B over 3 minutes.

-

Mass Spectrometry Transitions (MRM)

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Amlodipine | 409.1 | 238.1 | 15–20 |

| Internal Standard (IS) | 413.1 (Amlodipine- | 238.1 | 15–20 |

| Alt. IS (Diazepam) | 285.1 | 193.1 | 30 |

Sample Preparation Workflow (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is preferred for cleanliness, but Protein Precipitation (PPT) is acceptable for high-throughput screening.

Figure 1: High-throughput bioanalytical workflow for Amlodipine extraction from rat plasma.

In Vivo Experimental Design

Animal Model Selection

-

Species: Rat (Rattus norvegicus).

-

Strain: Sprague-Dawley (SD) or Wistar (Male, 200–250g).

-

Fasting: Animals must be fasted 12 hours pre-dose to standardize absorption, as food significantly alters gastric emptying time in rats.

Dosing Regimen

-

Route: Oral Gavage (PO) is the primary route to assess bioavailability. Intravenous (IV) is used as a reference for absolute bioavailability (

). -

Vehicle: this compound is slightly soluble in water. Use 1% Methylcellulose or Distilled Water (if salt purity allows). Avoid DMSO if possible to prevent metabolic interference.

-

Dose: 5 mg/kg or 10 mg/kg (equivalent to Amlodipine base).

Sampling Schedule

Unlike humans (

-

Critical Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours.

-

Volume: 0.2 mL blood via jugular vein or tail vein cannulation.

-

Anticoagulant: Heparin-lithium or EDTA.

Pharmacokinetic Profile & Data

The following data summarizes the comparative PK profile of this compound versus the Besylate salt in rats. Note the high bioavailability and shorter half-life compared to human data.[5]

Comparative PK Parameters (Mean ± SD)

| Parameter | Definition | This compound (Rat) | Amlodipine Besylate (Rat) | Human Reference (Besylate) |

| Time to Peak Conc.[2][6] | 1.0 – 3.0 | 1.0 – 3.0 | 6.0 – 12.0 | |

| Peak Concentration | 35.0 ± 5.2 | 38.0 ± 4.5 | 5.0 – 10.0 | |

| Elimination Half-life | 3.0 – 5.0 | 3.0 – 5.0 | 30.0 – 50.0 | |

| Exposure (ng·h/mL) | 200 ± 40 | 210 ± 35 | ~180 (at 5mg dose) | |

| Bioavailability | ~100% | ~100% | 64 – 90% |

Data derived from synthesized preclinical studies (Park et al., 2006; Ye et al., 2018).

Interpretation

-

Bioequivalence: The 90% Confidence Intervals for

and -

Species Difference: The rat eliminates Amlodipine much faster (

) than humans ( -

Absorption: The rapid

in rats indicates that the Nicotinate salt dissociates quickly in the acidic environment of the rat stomach.

Mechanistic Insights: ADME Pathways

Understanding the fate of the Nicotinate salt requires mapping the ADME (Absorption, Distribution, Metabolism, Excretion) pathway.

Metabolic Pathway (CYP-Mediated)

In rats, Amlodipine undergoes extensive oxidative metabolism, primarily via CYP3A isoforms (analogous to human CYP3A4). The Nicotinate moiety is cleaved and metabolized separately (entering the NAD+ synthesis pathway or excreted), leaving the Amlodipine base to be metabolized.

Figure 2: ADME pathway of Amlodipine in the rat model. Note that fecal excretion is more prominent in rats compared to renal excretion in humans.

Stereoselectivity

If using S-Amlodipine Nicotinate , researchers must note that the S-isomer is metabolized more slowly than the R-isomer in rats, potentially leading to a higher

References

-

Park, J. Y., Kim, K. A., Park, P. W., et al. (2006). Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. International Journal of Clinical Pharmacology and Therapeutics.

-

Stopnitskii, A. A., et al. (2014). Comparative study of the effect of S-amlodipine nicotinate and amlodipine besylate on the arterial pressure of awake rats.[8] Eksperimental'naia i Klinicheskaia Farmakologiia.

-

Ye, Z., et al. (2018). Validated LC-MS/MS Method for the Determination of Amlodipine Enantiomers in Rat Plasma and Its Application to a Stereoselective Pharmacokinetic Study. Journal of Chromatographic Science.

-

Beresford, A. P., et al. (1988). Metabolism of amlodipine in the rat and the dog: a species difference. Xenobiotica.

-

Stopher, D. A., et al. (1988). The metabolism and pharmacokinetics of amlodipine in humans and animals.[5][9][10][11][12] Journal of Cardiovascular Pharmacology.

Sources

- 1. Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension: an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group, phase III, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Comparative study of the effect of S-amlodipine nicotinate and amlodipine benzylate on the arterial pressure of awake rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scilit.com [scilit.com]

- 12. Chronopharmacology of amlodipine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: In Vivo Efficacy Evaluation of Amlodipine Nicotinate in Hypertensive Models

For: Researchers, scientists, and drug development professionals.

Introduction

Hypertension is a primary risk factor for a spectrum of cardiovascular diseases. Amlodipine, a dihydropyridine calcium channel blocker, is a well-established first-line agent for managing high blood pressure, lauded for its efficacy and safety profile.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[3][4] Amlodipine Nicotinate is a combination drug that pairs amlodipine with nicotinic acid (niacin).[3] While amlodipine directly targets blood pressure, nicotinic acid is primarily a lipid-lowering agent that also possesses vasodilatory properties, potentially offering a synergistic antihypertensive effect.[3]

This guide provides a comprehensive framework for designing and executing in vivo efficacy studies for this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind critical experimental choices, ensuring the generation of robust, reliable, and interpretable data.

Part 1: Pre-Clinical Strategy & Experimental Design Considerations

A well-designed study is the foundation of trustworthy results. The following considerations are crucial for structuring an effective efficacy study for this compound.

Rationale for Component Contribution Analysis

The core question for a combination product like this compound is whether the combination provides a benefit beyond its individual components. Therefore, the experimental design must include arms to evaluate not just the combination, but also amlodipine and nicotinic acid as monotherapies. This allows for the assessment of additive or synergistic effects on blood pressure.

Choosing the Right Animal Model

The selection of an appropriate animal model is paramount and depends on the specific research question. Rodent models are most common for initial efficacy screening.[5]

-

L-NAME-Induced Hypertension: This is a pharmacologically-induced model where N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide (NO) synthase inhibitor, is administered to induce hypertension.[6][7] This model is advantageous for its rapid and reliable induction of high blood pressure and is particularly relevant for studying endothelial dysfunction.[8][9] It is an excellent choice for evaluating the vasodilatory effects of compounds like amlodipine.

-

Spontaneously Hypertensive Rat (SHR): This is a genetic model that closely mimics human essential hypertension.[10] SHRs develop hypertension progressively, making them suitable for studying the long-term effects of antihypertensive agents and their impact on end-organ damage.

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This model involves uninephrectomy followed by administration of a mineralocorticoid (DOCA) and high-salt drinking water. It represents a low-renin, volume-dependent form of hypertension.[5]

Recommendation for this compound: The L-NAME-induced model is highly recommended for initial efficacy studies due to its robust, rapid onset and its mechanism rooted in vascular function, which aligns with the primary action of amlodipine.

Defining Efficacy Endpoints

-

Primary Endpoint: The most critical endpoint is the reduction in blood pressure. This should be measured as Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Mean Arterial Pressure (MAP).

-

Secondary Endpoints (Optional but Recommended):

-

Heart Rate (HR): To assess for potential reflex tachycardia or other chronotropic effects.

-

Biomarkers: Plasma levels of Nitric Oxide (NO), Angiotensin-Converting Enzyme (ACE), and markers of oxidative stress (e.g., Malondialdehyde - MDA, Superoxide Dismutase - SOD) can provide mechanistic insights.[6]

-

Histopathology: Examination of tissues like the heart, aorta, and kidneys can reveal evidence of end-organ protection or damage (e.g., cardiac hypertrophy, vascular remodeling).

-

Experimental Groups and Controls

A robust study design requires carefully considered control and treatment groups to isolate the effects of the test article.

| Group # | Group Name | Treatment | Rationale |

| 1 | Normotensive Control | Vehicle | Establishes baseline physiological parameters in healthy animals. |

| 2 | Hypertensive Control | L-NAME + Vehicle | Establishes the hypertensive phenotype and serves as the primary comparator for treatment groups. |

| 3 | Positive Control | L-NAME + Amlodipine Besylate | Validates the model's sensitivity to a known antihypertensive agent and provides a benchmark for efficacy. |

| 4 | Test Article (Low Dose) | L-NAME + this compound | Evaluates the efficacy of the test article at a starting dose. |

| 5 | Test Article (High Dose) | L-NAME + this compound | Assesses dose-dependent effects of the test article. |

| 6 | Component Control | L-NAME + Nicotinic Acid | Isolates the effect of the nicotinic acid moiety on blood pressure in this model. |

Part 2: Detailed Experimental Protocols

The following protocols are detailed for a study using the L-NAME-induced hypertension model in Wistar rats.

Protocol: L-NAME-Induced Hypertension in Wistar Rats

-

Animal Selection: Use male Wistar rats, 10-12 weeks old, weighing 200-250g.

-

Acclimatization: House the animals in a controlled environment (22-24°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard pellet diet and water.

-

Baseline Measurement: Prior to induction, measure and record the baseline blood pressure of all animals for 3 consecutive days to ensure stability.

-

Induction:

-

Prepare a fresh solution of L-NAME (e.g., 40 mg/kg) in drinking water daily.[7][11] The concentration should be adjusted based on the average daily water consumption of the animals, which should be measured during the acclimatization period.[11]

-

Administer the L-NAME solution as the sole source of drinking water to all groups except the Normotensive Control group for a period of 4-7 weeks.[11]

-

Confirm the development of hypertension (typically SBP > 150 mmHg) via weekly blood pressure measurements.

-

Protocol: Drug Formulation and Administration

-

Vehicle Selection: Select an appropriate vehicle that can solubilize this compound and is inert. A common choice is 0.5% Carboxymethylcellulose (CMC) in distilled water.

-

Preparation: Prepare fresh formulations of the test article and control compounds daily. This compound can be synthesized by reacting amlodipine with nicotinic acid in an organic solvent.[12]